molecular formula C6H14<br>CH3CH(CH3)(CH2)2CH3<br>C6H14 B089812 2-Methylpentane CAS No. 107-83-5

2-Methylpentane

Cat. No.: B089812
CAS No.: 107-83-5
M. Wt: 86.18 g/mol
InChI Key: AFABGHUZZDYHJO-UHFFFAOYSA-N
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Description

2-Methylpentane (C₆H₁₄), a branched alkane, is a structural isomer of hexane with the IUPAC name this compound. Its molecular structure features a five-carbon chain with a methyl group (-CH₃) attached to the second carbon atom. This branching imparts distinct physical and chemical properties, such as a lower boiling point (60–62°C) compared to linear alkanes like n-hexane (69°C) .

This compound is notable in diverse applications:

  • Medical Diagnostics: Identified as a volatile organic compound (VOC) biomarker for chorioamnionitis (placental infection) and lung cancer, with high sensitivity (96%) and specificity (95%) in differentiating infection-induced inflammation .
  • Thermal Management: Used in microchannel heat sinks with methanol to enhance cooling efficiency in electronics, reducing chip surface temperatures by 7–20°C .
  • Food Chemistry: Dominates the hydrocarbon profile in roasted germinated wheat beverages, contributing to flavor without generating toxic byproducts like furans .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentane is primarily synthesized through the catalytic hydrodeoxygenation of methyl isobutyl ketone (MIBK). The process involves the conversion of acetone to MIBK via aldol polymerization, followed by the catalytic hydrodeoxygenation of MIBK to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced from light naphtha. The process includes several steps:

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: It can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.

    Substitution: Halogens like chlorine and bromine are typical reagents for substitution reactions.

Major Products:

Scientific Research Applications

Industrial Applications

Solvent Use
2-Methylpentane is primarily utilized as a solvent in several industrial applications, including:

  • Rubber Solvent : It is effective in dissolving rubber compounds for the production of tires and other rubber products.
  • Vegetable Oil Extraction : Employed in the extraction of oils from seeds and nuts, enhancing yield and purity.
  • Adhesives : Used as a solvent in adhesive formulations, improving application properties and drying times .

Fuel Additive
This compound is also found in gasoline formulations where it contributes to the octane rating, thus enhancing engine performance. Its presence in fuel blends can influence emissions profiles, making it relevant for environmental studies concerning air quality .

Research Applications

Organic Synthesis
In organic chemistry, this compound serves as an intermediate in various synthetic pathways. Its branched structure allows for specific reactions that are pivotal in synthesizing complex organic molecules. For instance, it can be involved in:

  • Hydrocarbon Metabolism Studies : Research has shown that enzymes like CYP101D2 exhibit affinity for hydrocarbons including this compound, indicating its potential use in biocatalysis .
  • Chemical Reactions : It can participate in nucleophilic substitution reactions and other transformations that are essential for developing new materials or pharmaceuticals .

Environmental and Health Monitoring

Exposure Assessment
Due to its widespread use, monitoring this compound levels in the environment is crucial. It can be detected in air samples and biological specimens such as blood and urine, providing insights into human exposure levels. Elevated levels may indicate occupational exposure or environmental contamination .

Biological Sample Type Purpose of Testing
BloodRecent exposure assessment
UrineCumulative exposure over time
BreathNon-invasive real-time monitoring

Case Study 1: Occupational Exposure

A study conducted among workers in a rubber manufacturing facility assessed the health impacts of prolonged exposure to this compound. Results indicated a correlation between high exposure levels and peripheral nervous system degeneration, emphasizing the need for stringent monitoring protocols .

Case Study 2: Environmental Impact

Research on urban air quality included monitoring this compound as part of a broader study on volatile organic compounds (VOCs). Findings revealed significant contributions to urban smog formation, prompting regulatory agencies to consider stricter emissions standards for industries using this compound .

Mechanism of Action

The mechanism of action of 2-Methylpentane primarily involves its role as a solvent and reactant in chemical processes. It facilitates the functionalization of aliphatic C–H bonds through carbene insertion, leading to the formation of C–H insertion products. This process is crucial in organic synthesis and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

Table 1: Physical and Chemical Properties of Selected C₅–C₇ Branched Alkanes

Compound Molecular Formula Boiling Point (°C) Molecular Weight (g/mol) Key Applications/Findings
2-Methylpentane C₆H₁₄ 60–62 86.18 Cancer biomarker ; thermal cooling
3-Methylpentane C₆H₁₄ 63–65 86.18 Detected in Pleurotus ostrea VOCs
2,2,3-Trimethylpentane C₈H₁₈ 109–111 114.23 Depleted in TP53-knockdown lung cells
2-Methylbutane (Isopentane) C₅H₁₂ 28–30 72.15 Industrial solvent; HPLC applications
n-Hexane C₆H₁₄ 69 86.18 Neurotoxic; released by lung cancer cells

Key Observations :

  • Branching Effects : this compound’s lower boiling point compared to n-hexane (Δ~9°C) highlights reduced intermolecular forces due to branching .
  • Biochemical Specificity : Unlike 2,2,3-trimethylpentane, which is depleted in TP53-mutated cells, this compound is absent in KRAS-mutant lung cell lines, suggesting distinct metabolic pathways in cancer .

Adsorption and Thermodynamic Behavior

This compound exhibits near-ideal behavior in blends with n-heptane, as shown by activity coefficients (γ ≈ 1) in Kirkwood-Buff theory analyses. This contrasts with slight deviations observed in linear/branched alkane mixtures at low concentrations (x = 0.1–0.2) .

Adsorption on Activated Carbon :

  • This compound shows intermediate adsorption affinity compared to 3-methylpentane and 2,2-dimethylbutane, likely due to differences in molecular surface area and polarity .

Table 2: VOC Biomarker Performance in Disease Detection

Compound Disease/Context Sensitivity/Specificity Key Findings
This compound Chorioamnionitis 96%/95% Higher in Ureaplasma-induced infection vs. IL-1α inflammation
This compound Lung Cancer p < 0.05 (breath) Elevated in tumor tissues and exhaled breath
2,2,3-Trimethylpentane Lung Cancer Not quantified Depleted in TP53-knockdown cells
n-Hexane Lung Cancer p < 0.05 (breath) Released by cancer cells but less specific than this compound

Contradictions : While this compound is elevated in lung cancer breath samples , it is undetectable in KRAS-mutant cell lines , underscoring context-dependent VOC profiles.

Biological Activity

2-Methylpentane, a branched-chain alkane with the chemical formula C6H14, is primarily recognized for its industrial applications and potential biological effects. This article explores its biological activity, including toxicological impacts, metabolic pathways, and its role as a biomarker in environmental and health assessments.

This compound is a colorless, flammable liquid commonly found in petroleum distillates and industrial solvents. It is utilized in various applications, including as a solvent in paint thinners and degreasers, and is present in gasoline formulations. The compound's volatility contributes to its widespread environmental presence, leading to potential human exposure through inhalation or dermal contact .

Peripheral Nervous System Impact

Exposure to this compound has been associated with neurological effects, particularly degeneration of the peripheral nervous system. Initial damage typically affects nerve axons, which can progress to more severe central nervous system involvement. This neurotoxicity is a significant concern for occupational health professionals monitoring exposure levels in industrial settings .

Metabolism and Excretion

Upon entering the body, this compound undergoes hepatic metabolism primarily via mixed-function oxidases, resulting in metabolites such as 2-hexanol. The compound is detoxified through various pathways, with 2-methyl-2-pentanol and 3-methyl-2-pentanol identified as major urinary metabolites following exposure . This metabolic pathway underscores the importance of monitoring biological markers for assessing exposure risks.

Case Studies

  • Lung Cancer Biomarker Study : In research involving the NCI-H2087 lung cancer cell line, this compound was detected in the volatile organic compounds released from cancer cells. The concentration of this compound was significantly higher compared to controls, suggesting its potential role as a biomarker for lung cancer detection .
    CompoundConcentration Increase (vs Control)
    This compoundSignificant
    2-Ethyl-1-hexanolSignificant
    AcetaldehydeDecreased
  • Occupational Exposure Monitoring : Studies have shown that monitoring urine samples from workers exposed to methylpentanes can effectively indicate recent exposure levels. Enzymatic hydrolysis was found to be superior for analyzing these samples compared to acid hydrolysis methods .

Biological Activity and Structure-Activity Relationship

Research has investigated the relationship between the molecular structure of alkanes like this compound and their biological activity. Molecular descriptors such as chemical hardness and dipole moment have been correlated with toxicity profiles. The findings suggest that structural changes in alkanes can significantly influence their biological responses .

Q & A

Q. What are the recommended methods for synthesizing and characterizing high-purity 2-methylpentane in laboratory settings?

Methodological Answer:
High-purity this compound synthesis typically involves fractional distillation under inert conditions to minimize oxidation. Post-synthesis, purity is verified via gas chromatography-mass spectrometry (GC-MS) with a one-point calibration curve for quantification . Refractive index and density measurements (e.g., pycnometric methods with ±0.1% error) are critical for confirming purity . Infrared (IR) spectroscopy identifies structural markers, such as C-H stretching frequencies (2800–3000 cm⁻¹) and bending vibrations unique to branched alkanes. Mass spectrometry (MS) fragmentation patterns, including m/z 43 (isopropyl ion) and m/z 57 (tert-butyl ion), further validate molecular structure .

Q. How can discrepancies in this compound concentration data from GC-MS analyses be systematically addressed, especially when using single-point calibration?

Methodological Answer:
Single-point calibration may introduce significant relative percent differences (e.g., 59% in this compound quantification) due to nonlinear detector responses . To mitigate this:

  • Use internal standards (e.g., deuterated analogs) to correct for instrumental drift.
  • Validate results with multi-point calibration curves or standard addition methods.
  • Replicate analyses (n ≥ 3) to assess precision and flag outliers.
    Data should be reported as "estimated" (annotated with "J") when calibration criteria are unmet, per EPA guidelines .

Q. What experimental approaches are optimal for determining the thermodynamic properties (e.g., vapor-liquid equilibria, excess enthalpies) of this compound and its isomers?

Methodological Answer:

  • Vapor-liquid equilibria : Use static or recirculating equilibrium cells under isothermal conditions, paired with gas chromatography for phase composition analysis .
  • Excess enthalpies : Employ Calvet-type microcalorimeters to measure heat flow in binary mixtures (e.g., this compound + n-octane) at controlled temperatures .
  • Ultrasonic velocity : Apply pulse-phase methods at fixed frequencies (1–3.3 MHz) to derive compressibility and density via fluctuation theory .

Q. How does the branching structure of this compound influence its pyrolysis reaction pathways compared to linear alkanes?

Methodological Answer:
Branched alkanes like this compound favor β-scission of tertiary radicals (e.g., 2-methyl-4-pentyl), producing propylene (C₃H₆) as a dominant product . Linear alkanes undergo primary radical formation, leading to ethylene (C₂H₄) and longer-chain alkenes. Computational models (e.g., kinetic Monte Carlo simulations) predict 90% of C₃H₆ yield in this compound pyrolysis arises from β-scission, whereas linear isomers show lower selectivity .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound, and what are the key spectral markers?

Methodological Answer:

  • IR spectroscopy : Distinctive peaks include asymmetric C-H stretches (2950 cm⁻¹) and symmetric bends (1375 cm⁻¹) for methyl groups .
  • Mass spectrometry : Key fragments at m/z 43 (C₃H₇⁺) and m/z 57 (C₄H₉⁺) confirm branching .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR resolves quaternary carbons (δ 22–28 ppm) and methylene/methyl environments .

Q. What role do solid acid catalysts play in the isomerization of this compound, and how can turnover rates be optimized?

Methodological Answer:
Pt/H-BEA zeolites catalyze this compound isomerization via bifunctional mechanisms (acid sites for carbocation rearrangement and metal sites for hydrogenation) . Turnover rates depend on:

  • H₂ partial pressure (60–90 kPa), which suppresses coking.
  • Acid site density (optimized at Pt/H⁺ ratios of 2.9–8.4).
    Kinetic studies show rate maxima at 473 K, with inverse rate dependence on H₂/2MP ratios .

Q. How does the use of different monochlorination reaction conditions affect the isomer distribution of this compound derivatives?

Methodological Answer:
Free-radical monochlorination of this compound yields five constitutional isomers, with selectivity governed by:

  • Radical stability : Tertiary hydrogens (3° C-H bonds) react 5× faster than primary .
  • Temperature : Higher temperatures (e.g., 300°C) favor statistical distributions, while lower temperatures enhance selectivity for 3° positions.
  • Initiators : AIBN or UV light accelerates radical chain propagation .

Q. What are the critical considerations when designing experiments to measure the ultrasonic velocity in this compound for thermodynamic analysis?

Methodological Answer:

  • Use pulse-phase methods with fixed transducer distances (e.g., 1–3.3 MHz) to avoid dispersion artifacts .
  • Control pressure using acoustic piezometers (±0.1 MPa accuracy) for high-pressure measurements.
  • Validate density data via pycnometry and cross-reference with NIST thermodynamic databases .

Q. In computational modeling of this compound combustion, how do isomer-specific kinetic parameters influence the accuracy of predicted product profiles?

Methodological Answer:
Isomer-specific rate constants for H-atom abstraction and β-scission reactions (e.g., k(IC6-4 → C₃H₆) vs. k(I3C6 → C₃H₆)) critically affect product yields . Mechanisms validated against shock tube or laminar flame speed data (e.g., this compound vs. 3-methylpentane) reduce model error by 15–20% .

Q. How should researchers report experimental procedures and data for this compound to ensure reproducibility in academic publications?

Methodological Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Methods : Detail synthesis steps, purification protocols, and instrument parameters (e.g., GC-MS column type, temperature gradients) .
  • Data : Report purity metrics (density, refractive index), spectroscopic peaks, and calibration curves. Use supplementary files for >5 compounds .
  • Validation : Cross-check results with NIST reference spectra or published thermodynamic datasets .

Properties

IUPAC Name

2-methylpentane
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InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3
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InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C
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Molecular Formula

C6H14, Array
Record name ISOHEXANE
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DSSTOX Substance ID

DTXSID4029143
Record name 2-Methylpentane
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Molecular Weight

86.18 g/mol
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Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors.
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Record name Pentane, 2-methyl-
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Boiling Point

140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F
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Flash Point

-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F
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Solubility

In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none
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Density

0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66
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Vapor Density

3.00 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg
Record name ISOHEXANE
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Color/Form

Colorless liquid, Liquid or oil

CAS No.

107-83-5, 43133-95-5, 64742-49-0, 73513-42-5
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Melting Point

-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F
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Synthesis routes and methods I

Procedure details

A suspension of 1-methyl-4-phenyl-1H-imidazole-5-carbonyl chloride (intermediate 4) (0.80 g) in anhydrous NMP (2 mL) was added to aminomalononitrile p-toluenesulfonate (0.92 g) in anhydrous NMP (10 mL). The resultant mixture was stirred for 24 hours. The mixture was poured into water (10 mL), extracted with EtOAc (3×20 mL), organics combined and further washed with water (10 mL), aqueous sodium hydrogen carbonate solution (10 mL) then brine (10 mL). Organics were dried (MgSO4) and evaporated to give a pale gum. Trituration with isohexane (5 mL) gave the title compound as a white solid (650 mg, 68%);
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
68%

Synthesis routes and methods II

Procedure details

Dissolve 1-(4-bromo-phenyl)-ethanol (0.79 mL, 6.62 mmol) in dry N,N-dimethylformamide (7 mL) at ambient temperature under nitrogen atmosphere. Add sodium hydride (60% dispersion in oil, 397 mg, 9.93 mmol), stir the reaction for 30 min., then add methyl iodide (0.50 mL, 7.94 mmol) and stir the reaction for a further 23 hr. under nitrogen. Quench with water (30 mL), extract with DCM (3×30 mL), pass through an IST Phase Separator Frit® and concentrate. Purify using silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate: isohexane to give 1-bromo-4-(1-methoxy-ethyl)-benzene as a clear oil (1.39 g, 98%). 1H-NMR (400 MHz, CDCl3) δ 7.47 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.21 (s, 3H), 1.40 (d, 3H).
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve a mixture of (S)-[1-(5-bromopyridin-2-yl)-pyrrolidin-3-yl]-(2,4-dichlorobenzyl)-amine (330 mg, 0.82 mmol), phenylboronic acid (100 mg, 0.82 mmol), tetakis(triphenylphosphine)palladium (0) (50 mg, 0.04 mmol), 2 N sodium carbonate solution (0.5 mL, 3.3 mmol) in 15:85 ethylene glycol dimethyl ether:methanol (8 mL) and heat in microwave (CEM Discover, 200W) at 80° C. for 20 min. Concentrate to a residue and dissolve in chloroform and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate, and chromatograph on silica gel, eluting with 0:100 to 10:90 methanol:chloroform, then second column eluting with 0:100 to 50:50 ethyl acetate:2-methylpentane) to give the title compound as a residue. Treatment of the residue essentially as described in Example 1 gives the title compound as its hydrochloride. 1H NMR (400 MHz, DMSO-d6) δ 8.32 (1H, d, J=1.96 Hz), 8.12 (1H, dd, J=9.05, 2.20 Hz), 7.71-7.77 (2H, m), 7.64 (2H, d, J=7.58 Hz), 7.54 (1H, dd, J=8.31, 2.20 Hz), 7.47 (2H, t, J=7.58 Hz), 7.37 (1H, d, J=7.34 Hz), 6.93 (1H, d, J=9.05 Hz), 4.36 (2H, d, J=4.65 Hz), 4.09-4.16 (1H, m), 3.91-4.00 (2H, m), 3.82-3.89 (1H, m), 3.71-3.80 (1H, m), 2.50-2.56 (1H, m), 2.37-2.45 (1H, m), MS (ES): m/z=398 [M+].
Name
(S)-[1-(5-bromopyridin-2-yl)-pyrrolidin-3-yl]-(2,4-dichlorobenzyl)-amine
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetakis(triphenylphosphine)palladium (0)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Stir a mixture of (S)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester (10.4 g, 55.7 mmol) and 2,4-dichloroacetophenone (10.5 g, 55 mmol) in dry toluene (400 mL) at 110° C. for 48 h. Concentrate and dissolve the residue in methanol (160 mL), add sodium borohydride (3.37 g, 89 mmol) slowly and stir for 20 min. Add 1 N sodium hydroxide (200 mL) and extract with diethyl ether. Combine the organic layers, wash with water, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:2-methylpentane to give (S)-3-[1-(2,4-dichlorophenyl)-ethylamino]-pyrrolidine-1-carboxylic acid tert-butyl ester (5.6 g, 28%). 1H NMR (300 MHz, CDCl3) δ 7.41-7.51 (1H, m), 7.34 (1H, s), 7.24 (1H, dd, J=8.38, 1.98 Hz), 4.21-4.36 (1H, m), 3.42-3.57 (2H, m), 3.21-3.33 (1H, m), 3.04-3.15 (1H, m), 2.88-3.03 (1H, m), 1.96-2.05 (1H, m), 1.63-1.72 (1H, m), 1.37-1.47 (9H, m), 1.30 (3H, dd, J=6.59, 1.51 Hz), MS (ES): m/z=359[M+].
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Cool down a suspension of Dess Martin periodinane (1.1 g, 2.6 mmol) in dry dichloromethane (5 mL) under nitrogen with an ice bath and add a solution of trans-3-hydroxy-4-methylpyrrolidine-1-carboxylic acid tert-butyl ester (350 mg, 1.73 mmol) in dry dichloromethane (2 mL). Stir under nitrogen and allow to warm up to room temperature overnight. Add saturated aqueous sodium hydrogen carbonate, then saturated aqueous sodium thiosulfate and extract with dichloromethane. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:2-methylpentane to give 3-methyl-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester (240 mg, 70%). 1H NMR (300 MHz, CDCl3) δ 4.06-4.19 (1H, m), 3.84-3.98 (1H, m), 3.61-3.72 (1H, m), 3.17 (1H, dd, J=11.11, 9.04 Hz), 2.56-2.70 (1H, m, J=7.72 Hz), 1.49 (9H, s), 1.18 (3H, d, J=7.16 Hz), MS (ES): m/z=222 [M+Na].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methylpentane
2-Methylpentane
2-Methylpentane
2-Methylpentane
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2-Methylpentane

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